molecular formula C35H72O B13979749 1-Pentatriacontanol CAS No. 55517-90-3

1-Pentatriacontanol

Cat. No.: B13979749
CAS No.: 55517-90-3
M. Wt: 508.9 g/mol
InChI Key: KOZAWTKVXJYUKG-UHFFFAOYSA-N
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Description

1-Pentatriacontanol is a long-chain fatty alcohol with the molecular formula C35H72O. It is a primary alcohol, meaning it has a hydroxyl group (-OH) attached to the first carbon of a long hydrocarbon chain. This compound is part of a broader class of long-chain alcohols, which are often found in natural waxes and have various industrial and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentatriacontanol can be synthesized through several methods, including the reduction of fatty acids or their derivatives. One common approach involves the hydrogenation of fatty acids or esters using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural waxes, such as beeswax or plant cuticle waxes. The extraction process typically involves solvent extraction followed by distillation to isolate the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-Pentatriacontanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde (pentatriacontanal) and further to the carboxylic acid (pentatriacontanoic acid).

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products:

    Oxidation: Pentatriacontanal and pentatriacontanoic acid.

    Reduction: Pentatriacontane.

    Substitution: Halogenated derivatives such as pentatriacontyl chloride.

Scientific Research Applications

1-Pentatriacontanol has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of long-chain alcohols and their derivatives.

    Biology: Investigated for its role in plant physiology, particularly in the formation of cuticular waxes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-Pentatriacontanol involves its interaction with cellular membranes and enzymes. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Triacontanol (C30H62O): Another long-chain alcohol with similar properties but a shorter carbon chain.

    1-Hexatriacontanol (C36H74O): A longer-chain alcohol with similar chemical behavior.

Comparison: 1-Pentatriacontanol is unique due to its specific chain length, which influences its physical properties and biological activity. Compared to 1-Triacontanol, it has a higher melting point and different solubility characteristics. Its longer chain length also affects its interaction with biological membranes and enzymes, potentially leading to distinct physiological effects.

Properties

IUPAC Name

pentatriacontan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36/h36H,2-35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAWTKVXJYUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339717
Record name 1-Pentatriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55517-90-3
Record name 1-Pentatriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55517-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentatriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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